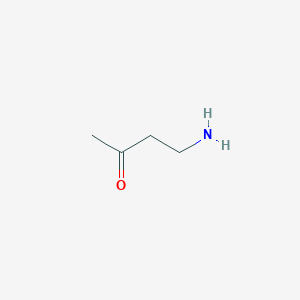

4-Aminobutan-2-one

Vue d'ensemble

Description

4-Aminobutan-2-one, also known as 4-amino-2-butanone, is an organic compound with the chemical formula C4H9NO. It is a colorless liquid or white crystalline solid, depending on its state. This compound is soluble in water, alcohol, and ether, making it versatile for various applications . It is commonly used as a chemical reagent, an intermediate in drug synthesis, and in the synthesis of certain fragrances .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Aminobutan-2-one is typically synthesized through the amination reaction of 2-butanone. This process involves high temperature and high pressure in the presence of a suitable catalyst . The reaction conditions are crucial to ensure the efficient conversion of 2-butanone to this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade catalysts and reactors designed to handle high temperatures and pressures. Safety measures are paramount due to the toxic and corrosive nature of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

4-Aminobutan-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into corresponding oxides or other oxidized products.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The amino group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Drug Development

4-Aminobutan-2-one serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential in treating diseases, particularly in the development of antitumor agents and antibiotics. For instance, studies have shown that modifications of 4-AB can lead to compounds with enhanced cytotoxic activity against cancer cell lines, surpassing the efficacy of established drugs like cisplatin .

1.2 Antibacterial Agents

Research indicates that this compound can be utilized to synthesize metallo-beta-lactamase inhibitors, which are essential in combating antibiotic resistance . These inhibitors can potentially restore the efficacy of beta-lactam antibiotics against resistant bacterial strains.

Microbial Production

2.1 Biotechnological Synthesis

Recent advancements have demonstrated the microbial production of this compound using engineered strains of Corynebacterium glutamicum. This method involves a metabolic pathway that converts glucose into 4-AB through a series of enzymatic reactions . The production process has been optimized to yield significant quantities (up to 24.7 g/L), showcasing its viability for large-scale applications.

2.2 Applications in Biodegradable Polymers

this compound is not only a precursor for pharmaceuticals but also plays a role in synthesizing biodegradable polymers used for gene delivery systems. These polymers are crucial for developing sustainable materials that can reduce environmental impact while delivering therapeutic agents effectively .

Chemical Synthesis

3.1 Synthesis of Acridine Derivatives

The compound is also pivotal in synthesizing acridine derivatives, which exhibit promising antiplasmodial properties. The optimization of synthetic routes involving 4-AB has led to increased yields and reduced environmental impact, highlighting its importance in medicinal chemistry .

3.2 Novel Compound Development

Recent studies have focused on designing novel analogs derived from this compound that exhibit specific biological activities, such as inhibiting hydrolysis and transpeptidation activities associated with certain enzymes . These developments could lead to new therapeutic agents with targeted actions.

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which 4-aminobutan-2-one exerts its effects involves its interaction with various molecular targets. In enzymatic reactions, it can act as a substrate or inhibitor, influencing the activity of specific enzymes. The pathways involved depend on the specific application and the biological or chemical context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Aminobutan-1-ol: This compound has a similar structure but with a hydroxyl group instead of a ketone group.

4-Aminobutanal: Similar in structure but with an aldehyde group instead of a ketone group.

4-Aminobutan-2-ol: This compound has a hydroxyl group at the second carbon position instead of a ketone group.

Uniqueness

4-Aminobutan-2-one is unique due to its specific functional groups, which confer distinct reactivity and properties. Its ketone group allows for specific types of chemical reactions that are not possible with its analogs, such as 4-aminobutan-1-ol or 4-aminobutanal .

Activité Biologique

4-Aminobutan-2-one, also known as 2-amino-4-butanone, is a compound with significant biological activity that has garnered attention in various fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Neurotransmitter Modulation

One of the primary biological activities of this compound is its role as a modulator of neurotransmitter systems. Research indicates that it may influence the levels of gamma-aminobutyric acid (GABA), a crucial inhibitory neurotransmitter in the central nervous system. This modulation can lead to anxiolytic effects, making it a candidate for treating anxiety disorders.

Antioxidant Activity

Studies have shown that this compound exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in various pathological conditions, including neurodegenerative diseases and cancer. This antioxidant activity is essential for its potential therapeutic applications.

Biological Activity Summary Table

| Biological Activity | Mechanism | References |

|---|---|---|

| Neurotransmitter Modulation | Increases GABA levels | |

| Antioxidant Activity | Scavenges free radicals | |

| Cytotoxicity Against Cancer Cells | Induces apoptosis in tumor cells |

Anxiolytic Effects

A study published in the Journal of Neuropharmacology explored the anxiolytic effects of this compound in animal models. The results demonstrated that administration of the compound significantly reduced anxiety-like behaviors compared to control groups. The study highlighted its potential as a therapeutic agent for anxiety disorders.

Anticancer Properties

Recent research has identified the cytotoxic effects of this compound on various cancer cell lines. In vitro studies showed that the compound induced apoptosis in breast cancer cells (MDA-MB-231) with an IC50 value significantly lower than that of standard chemotherapy agents like cisplatin. This suggests that this compound could serve as a promising lead compound in cancer therapy.

Toxicity and Safety Profile

While the biological activities of this compound are promising, it is crucial to evaluate its safety profile. Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits minimal adverse effects. However, further studies are required to establish a comprehensive safety profile.

Propriétés

IUPAC Name |

4-aminobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(6)2-3-5/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVYXKDAVYFUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574346 | |

| Record name | 4-Aminobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23645-04-7 | |

| Record name | 4-Aminobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.